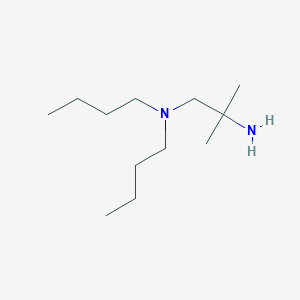

(2-Amino-2-methylpropyl)dibutylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H28N2 |

|---|---|

Molecular Weight |

200.36 g/mol |

IUPAC Name |

1-N,1-N-dibutyl-2-methylpropane-1,2-diamine |

InChI |

InChI=1S/C12H28N2/c1-5-7-9-14(10-8-6-2)11-12(3,4)13/h5-11,13H2,1-4H3 |

InChI Key |

LLWGJQGMZNGTDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CC(C)(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 2 Methylpropyl Dibutylamine and Its Derivatives

Diverse Synthetic Pathways and Strategies for Primary Amine Formation

The construction of the core structure of (2-Amino-2-methylpropyl)dibutylamine involves the formation of a hindered tertiary amine. Various synthetic strategies can be employed, leveraging classical and contemporary methods to achieve this transformation efficiently.

Reductive Amination Approaches and Catalyst Systems

Direct reductive amination (DRA) of carbonyl compounds is one of the most straightforward and widely utilized methods for amine synthesis due to its convergent nature and operational simplicity. researchgate.netnih.gov However, the synthesis of sterically demanding tertiary amines, particularly from ketones and secondary amines, is often challenging due to steric hindrance that disfavors the formation of the necessary iminium intermediate. researchgate.netnih.gov

To overcome these limitations, several advanced catalyst systems and reaction protocols have been developed. For the synthesis of a molecule like this compound, a potential reductive amination pathway would involve the reaction of a protected 1-amino-2-methylpropan-2-one derivative with dibutylamine (B89481).

Catalyst Systems and Reducing Agents:

Metal-Free Systems: An efficient metal-free procedure utilizes a Hantzsch ester for transfer hydrogenation, with catalytic amounts of a thiourea (B124793) derivative to activate the imine. This mild protocol allows for the convergent synthesis of hindered tertiary amines. researchgate.net

Trichlorosilane-Based Reduction: A convenient method employs trichlorosilane (B8805176) as the reducing agent, activated by an organic Lewis base such as tetramethylethylenediamine (TMEDA). This system has proven effective for the direct reductive amination of a broad range of ketones with secondary amines under mild, metal-free conditions. nih.gov

Transition Metal Catalysis: Non-noble metal catalysts, such as those based on cobalt oxide (Co3O4/NGr@C), offer a cost-effective and environmentally benign option for reductive amination using molecular hydrogen. researchgate.net Additionally, complementary rhodium- and ruthenium-based catalysts have been developed for the direct reductive amination of ketones using carbon monoxide as a deoxygenating agent, proving effective for synthesizing sterically hindered amines. rsc.orgrsc.org

| Catalyst/Reagent System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Thiourea (catalyst) | Hantzsch Ester | Metal-free, mild conditions, effective for hindered amines. | researchgate.net |

| TMEDA (Lewis Base Activator) | Trichlorosilane | Metal-free, broad ketone scope, convenient. | nih.gov |

| Co3O4/NGr@C | H₂ | Heterogeneous, recyclable, non-noble metal catalyst. | researchgate.net |

| RhCl₃ or RuCl₃ | CO | Atom-economical, complementary activity for different amine nucleophilicities. | rsc.org |

Alkylation Strategies for Substituted Amine Synthesis

Alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org The synthesis of this compound via alkylation could conceptually involve the reaction of a 2-amino-2-methylpropyl precursor with a butyl halide. However, direct alkylation of primary amines often leads to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the nitrogen center with each alkylation step. libretexts.orgjove.com This lack of selectivity can be a significant drawback. nih.gov

To address the challenge of overalkylation, more controlled and selective methods have been developed:

Exhaustive Alkylation: While often a problem, exhaustive alkylation can be driven to completion to form quaternary ammonium salts. For tertiary amines, N-alkylation is a useful route as overalkylation is not possible beyond the quaternary salt. wikipedia.org

Gabriel Synthesis: This classic method involves the alkylation of a phthalimide (B116566) anion, followed by hydrolysis to yield a primary amine. It provides a reliable route to primary amines, which could then be subjected to further controlled alkylation steps. libretexts.org

Self-Limiting Alkylation: A modern approach to selectively synthesize secondary amines involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. Deprotonation of these salts forms highly nucleophilic pyridinium (B92312) ylides that undergo facile substitution. The resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing overalkylation. nih.gov This strategy offers a pathway to control the extent of amine alkylation.

Multicomponent Reactions and Domino Processes in Amine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.netrsc.org Similarly, domino (or cascade) reactions, involving two or more bond-forming transformations under the same reaction conditions, streamline synthetic sequences by minimizing purification steps and reducing waste. researchgate.netepfl.ch

Carbonyl Alkylative Amination (CAA): For the synthesis of sterically hindered α-branched amines, which are often inaccessible through standard reductive amination, a zinc-mediated CAA reaction has been developed. organic-chemistry.orgdigitellinc.com This process can effectively couple primary amines and ketone feedstocks, providing a novel route to the challenging α-tertiary amine motif. digitellinc.com

Mannich-type Reactions: The Mannich reaction is a classic three-component reaction involving an aldehyde, an amine, and a carbonyl compound. Modern variations of this reaction allow for the efficient preparation of complex amine structures. organic-chemistry.org

Domino Processes: The concept of domino reactions is to design a sequence where each step sets up the functionality for the next transformation. researchgate.net For example, a domino process for synthesizing a complex amine might involve an initial Michael addition, followed by an intramolecular cyclization and subsequent rearrangement, all in one pot. youtube.com Such strategies have been successfully applied to the synthesis of complex natural products and bioactive molecules. nih.gov

Stereoselective Synthesis of Chiral Analogues of this compound

The introduction of chirality into amine structures is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a specific stereoisomer. yale.edu For analogues of this compound, stereocenters could be introduced at the carbon bearing the amino group or on the alkyl chains.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric catalysis provides a powerful and atom-economical approach to synthesizing chiral amines with high enantioselectivity.

Asymmetric Hydrogenation: The asymmetric hydrogenation of imines is a well-established method for preparing chiral amines. nih.gov Significant progress has been made in developing catalysts for the hydrogenation of various imines. For sterically hindered substrates, palladium-catalyzed asymmetric hydrogenation of N-tosylimines has been shown to be highly effective, affording chiral N-tosylamines with excellent enantioselectivities (up to 99.9% ee) and high yields, even at low catalyst loadings. nih.govresearchgate.net

Catalytic Enantioselective Hydroalkylation: A nickel-catalyzed hydroalkylation method has been developed to assemble a wide range of chiral alkyl amines from enamides and alkyl halides with high regio- and enantioselectivity. This method is notable for its mild conditions and high functional group tolerance. chemrxiv.org

Phosphine-Catalyzed Additions: Chiral phosphines can catalyze the asymmetric γ-addition of nitrogen nucleophiles to allenoates or alkynoates, providing a route to enantioenriched γ-amino-α,β-unsaturated carbonyl compounds and related heterocyclic structures. nih.gov

| Asymmetric Method | Catalyst Type | Substrate Class | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium-based | Sterically Hindered N-tosylimines | Excellent enantioselectivity (>99% ee) and high catalytic activity. | nih.gov |

| Enantioselective Hydroalkylation | Nickel-based | Enamides and Alkyl Halides | High functional group tolerance, avoids sensitive organometallic reagents. | chemrxiv.org |

| γ-Addition | Chiral Spirophosphine | Allenoates/Alkynoates | Access to enantioenriched γ-amino carbonyl compounds. | nih.gov |

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry.

tert-Butanesulfinamide (Ellman Auxiliary): tert-Butanesulfinamide is a versatile and widely used chiral auxiliary for the asymmetric synthesis of a large variety of amines. yale.edu Condensation of the auxiliary with an aldehyde or ketone forms a tert-butanesulfinyl imine. The diastereoselective addition of organometallic reagents (e.g., Grignard reagents) to these imines, followed by acidic removal of the auxiliary, yields highly enantioenriched primary amines. harvard.edu The stereochemical outcome is often rationalized by a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. wikipedia.orgharvard.edu

Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine and the related pseudoephenamine are effective chiral auxiliaries for controlling the stereochemistry of alkylation reactions at the α-carbon. nih.gov Enolization followed by alkylation proceeds with high diastereoselectivity. Pseudoephenamine has been shown to be particularly effective for reactions that form quaternary stereocenters. nih.gov

Oxazolidinones (Evans Auxiliaries): Oxazolidinone auxiliaries are widely used to direct asymmetric alkylation and aldol (B89426) reactions. wikipedia.org By attaching the auxiliary to a carboxylic acid derivative, subsequent enolate formation and reaction with an electrophile occur with high facial selectivity, controlled by the bulky substituent on the auxiliary. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of amines like this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process safety and efficiency. acs.org These principles focus on maximizing atom economy, utilizing safer solvents and reagents, and minimizing waste generation. acs.orgskpharmteco.com For a sterically hindered tertiary amine such as this compound, traditional synthetic routes often involve harsh conditions, stoichiometric reagents, and environmentally persistent solvents. quora.com Green methodologies offer sustainable alternatives by redesigning these synthetic pathways.

A plausible green synthetic approach to this compound could involve the direct reductive amination of a suitable carbonyl precursor with dibutylamine. wikipedia.org This one-pot reaction combines imine formation and reduction, which can be performed under milder conditions and often uses more benign reducing agents, thereby reducing waste streams. wikipedia.org

Another prominent green strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.net This elegant, atom-economical process allows for the N-alkylation of amines using alcohols, with water as the sole byproduct. organic-chemistry.orgshokubai.orgacs.org In a hypothetical synthesis, 2-amino-2-methylpropan-1-ol could be reacted with dibutylamine, or 2-amino-2-methylpropanamine could be reacted with butanol, catalyzed by a transition metal complex. The catalyst temporarily "borrows" hydrogen from the alcohol to form a reactive aldehyde intermediate, which then undergoes condensation with the amine and subsequent reduction by the "borrowed" hydrogen. researchgate.net

Executing chemical reactions without volatile organic solvents or in aqueous media represents a significant advancement in green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, can dramatically reduce reaction times, energy consumption, and the generation of solvent-related waste. organic-chemistry.orgnih.gov

For the synthesis of this compound, a solvent-free approach could be envisioned using the borrowing hydrogen methodology under microwave conditions. organic-chemistry.orgacs.orgnih.gov Reacting the precursor amine and alcohol neat (without solvent) in the presence of a suitable catalyst can lead to high yields and selectivity, simplifying product isolation. rsc.org For instance, the direct N-alkylation of an amine with an alcohol has been effectively demonstrated without solvents, offering a pathway with high atom economy. nih.govacs.orgresearchgate.net

Alternatively, aqueous-phase synthesis provides a safe, non-flammable, and environmentally benign medium. While the solubility of nonpolar reactants like dibutylamine can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions between immiscible organic substrates and aqueous reagents. Reductive amination, for example, can be adapted for aqueous conditions, particularly when using water-soluble reducing agents.

Interactive Data Table: Comparison of Reaction Conditions for N-Alkylation

The move away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. For the synthesis of this compound, sustainable catalysts based on earth-abundant, non-precious metals are of particular interest.

Iron and Nickel Catalysts: Homogeneous and heterogeneous catalysts based on iron and nickel have been developed for the N-alkylation of amines with alcohols. nih.govacs.org These metals are more abundant and less toxic than their noble metal counterparts (e.g., palladium, rhodium, ruthenium). For example, a pincer-nickel complex has demonstrated high activity for N-alkylation under solvent-free conditions. acs.org Single-atom iron catalysts have also shown exceptional efficiency and selectivity in borrowing hydrogen reactions. nih.govresearchgate.net

Ruthenium Catalysts: While a precious metal, ruthenium-based catalysts are highly efficient for borrowing hydrogen reactions, often requiring very low catalyst loadings. rsc.org Complexes such as [Ru(p-cymene)Cl₂]₂ combined with specific phosphine (B1218219) ligands can effectively catalyze the formation of secondary and tertiary amines from primary amines and alcohols. organic-chemistry.org

Green Reducing Agents: In reductive amination pathways, traditional hydride reagents like sodium borohydride (B1222165) can be used in greener solvents such as ethanol. Alternative approaches utilize catalytic hydrogenation with molecular hydrogen, which has 100% atom economy, although this may require higher pressures and specialized equipment. acs.org

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity is essential for the application of chemical compounds. For a tertiary amine like this compound, key impurities might include unreacted starting materials (e.g., dibutylamine) or byproducts such as secondary amines. Traditional purification methods like distillation can be energy-intensive, while standard silica (B1680970) gel chromatography can be problematic for basic amines. biotage.com

Adsorption Techniques: A practical method for removing primary and secondary amine impurities involves passing the crude product, often dissolved in a non-polar solvent like xylene or heptane, through a column packed with an adsorbent. google.com Aluminum oxides with a large specific surface area (100-400 m²/g) are particularly effective at retaining the more polar primary and secondary amines, allowing the less polar tertiary amine to be eluted in high purity (>99.5%). google.comgoogle.comgoogle.com Silica gel can also be used for this purpose. google.com

Amine-Functionalized Chromatography: Standard silica gel is acidic and can lead to strong, irreversible binding of basic amines, resulting in poor separation and product loss. biotage.com To overcome this, amine-functionalized stationary phases (e.g., aminopropyl-bonded silica) can be used. These modified phases mask the acidic silanol (B1196071) groups on the silica surface, minimizing the strong acid-base interactions and allowing for effective chromatographic separation of amines using less aggressive solvent systems, such as simple hexane/ethyl acetate (B1210297) gradients. biotage.com

Crystallization Methods: While direct crystallization of the free amine may be challenging, conversion to a salt can facilitate purification. A novel, waste-free technique is Selective Ammonium Carbamate (B1207046) Crystallization (SACC). This method involves the reversible reaction of primary or secondary amine impurities with carbon dioxide (CO₂) to form ammonium carbamate salts, which have different solubility profiles and can be selectively crystallized and removed from the tertiary amine product. nih.govresearchgate.net This process is highly efficient for separating primary from secondary and tertiary amines. nih.gov

Interactive Data Table: Comparison of Purification Methodologies for Tertiary Amines

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Amino 2 Methylpropyl Dibutylamine

Nucleophilic Reactivity of the Primary Amino Group

The chemical reactivity of (2-Amino-2-methylpropyl)dibutylamine is dominated by the primary amino group (-NH₂), which possesses a lone pair of electrons, making it a potent nucleophile. The tertiary amino group, in contrast, is sterically encumbered by two butyl groups and the bulky backbone, rendering it largely non-nucleophilic. This difference in reactivity allows for selective functionalization at the primary nitrogen center.

The primary amino group of this compound readily reacts with a wide range of electrophilic reagents. These reactions are fundamental for various functional group transformations. libretexts.org Common electrophiles include alkyl halides, acyl chlorides, anhydrides, and sulfonyl chlorides.

Alkylation: Reaction with alkyl halides (e.g., R-X) leads to the formation of secondary amines. This is a standard S_N2 reaction where the primary amine acts as the nucleophile. libretexts.org

Acylation: Treatment with acyl chlorides (R-COCl) or anhydrides ((R-CO)₂O) in the presence of a base to neutralize the resulting acid affords stable amide derivatives. masterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) yields sulfonamides. This reaction, often part of the Hinsberg test, is characteristic of primary amines. msu.edu

The steric hindrance provided by the gem-dimethyl group adjacent to the primary amine can influence the rate of these reactions compared to less substituted primary amines, but it does not prevent them. The tertiary amine, being highly hindered, does not compete in these nucleophilic substitution reactions. msu.edu

| Electrophile Class | Reagent Example | Product Type | General Conditions |

| Acyl Halide | Acetyl Chloride | Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine) |

| Acid Anhydride (B1165640) | Acetic Anhydride | Amide | Neat or in a solvent, may require heat or a catalyst |

| Isocyanate | Phenyl Isocyanate | Urea (B33335) | Aprotic solvent (e.g., THF, DCM), typically at room temperature |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide | Aqueous base (NaOH or KOH) |

The nucleophilic nature of the primary amine is particularly useful for synthesizing complex nitrogen-containing structures like amides and ureas.

Amide Formation: The synthesis of amides from primary amines is a cornerstone of organic chemistry. masterorganicchemistry.com The reaction of this compound with a carboxylic acid, typically activated by a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), or by conversion to an acyl chloride, results in the formation of a new amide bond at the primary nitrogen. organic-chemistry.org

Mechanism of Acylation with Acyl Chloride:

The nucleophilic primary nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling a chloride ion as the leaving group and forming a protonated amide.

A base removes the proton from the nitrogen to yield the final amide product.

Urea Formation: Ureas are synthesized by the reaction of a primary amine with an isocyanate (R-N=C=O). commonorganicchemistry.com The primary amino group of this compound attacks the central carbon atom of the isocyanate, leading to the corresponding substituted urea. This reaction is generally rapid and proceeds under mild conditions without the need for a catalyst. wikipedia.orgresearchgate.net

Mechanism of Urea Formation:

The lone pair of the primary amine's nitrogen attacks the electrophilic carbon of the isocyanate.

A zwitterionic intermediate is formed.

A rapid proton transfer from the nitrogen to the oxygen occurs, yielding the stable urea product.

The diamine structure also offers potential for the synthesis of nitrogen-containing heterocycles, although this would typically require reaction with a dielectrophile and specific reaction conditions to facilitate cyclization. rsc.orgnih.gov

Role as a Brønsted Base in Organic Transformations

This compound contains two basic nitrogen atoms. The differing steric environments of these atoms allow the molecule to function effectively as a Brønsted base, particularly where non-nucleophilic character is desired.

The tertiary amine center of this compound is significantly sterically hindered. This structural feature makes it an excellent candidate for use as a non-nucleophilic base, analogous to well-known bases like Hünig's base (N,N-Diisopropylethylamine) or 2,6-di-tert-butylpyridine. msu.edutandfonline.com Such bases are capable of deprotonating acidic substrates to facilitate reactions, such as eliminations (E2), without the complication of competing nucleophilic substitution (S_N2) reactions. tandfonline.com For instance, it could be employed to promote the formation of an alkene from an alkyl halide without the formation of a substitution product.

The basicity of an amine is quantified by the pKa of its conjugate acid (R₃NH⁺). libretexts.orglibretexts.org Higher pKa values correspond to stronger basicity. For this compound, two protonation events are possible.

First Protonation: The tertiary amine is expected to be the more basic site. The electron-donating inductive effects of the four alkyl groups (two butyl, one propyl, and one methyl group indirectly) increase the electron density on the tertiary nitrogen, making its lone pair more available for protonation compared to the primary amine. youtube.com

Second Protonation: The primary amine is less basic due to fewer electron-donating alkyl groups attached to its local environment.

| Compound | Structure | Amine Type | pKa of Conjugate Acid |

| Ammonia (B1221849) | NH₃ | - | 9.26 |

| n-Propylamine | CH₃CH₂CH₂NH₂ | Primary | 10.71 |

| Dibutylamine (B89481) | (CH₃CH₂CH₂CH₂)₂NH | Secondary | 11.25 |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |

| Hünig's Base | ((CH₃)₂CH)₂N(CH₂CH₃) | Tertiary (Hindered) | 11.4 |

Data compiled from various sources. msu.edulibretexts.orgalfa-chemistry.com

Based on these trends, the pKa of the protonated tertiary amine of this compound is likely to be in the range of 11.0-11.5, making it a relatively strong base. The pKa of the protonated primary amine would be expected to be slightly lower, likely around 10.5-10.8. Proton transfer dynamics in reactions involving this diamine would be governed by these basicities, with the tertiary amine acting as the primary site for proton abstraction.

Metal Coordination Chemistry and Ligand Properties

With two nitrogen donor atoms, this compound can function as a ligand in coordination chemistry, forming complexes with various metal ions. nih.gov The spatial arrangement of the primary and tertiary amino groups allows it to act as a bidentate ligand, chelating to a single metal center.

The coordination would occur through the lone pairs of both the primary and tertiary nitrogen atoms, forming a six-membered chelate ring. The stability and geometry of the resulting metal complex would be significantly influenced by several factors:

Chelate Effect: The formation of a chelate ring generally enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands.

Steric Hindrance: The bulky dibutyl groups on the tertiary nitrogen atom create substantial steric crowding around one of the coordination sites. This steric demand can influence the coordination geometry, favor coordination to metals with larger ionic radii, and potentially limit the formation of complexes with certain metals or in specific oxidation states. nih.gov

Donor Properties: The primary amine is a sigma-donor. The tertiary amine is also a sigma-donor, but its donor strength can be modulated by the steric bulk of the alkyl groups.

The coordination behavior of this compound can be contrasted with less hindered diamines like ethylenediamine (B42938) (en) or N,N-dimethylethylenediamine. While ethylenediamine forms highly stable five-membered chelate rings with a wide variety of metal ions, the larger six-membered ring and significant steric hindrance of this compound will result in different coordination preferences and complex stabilities. rsc.org

| Ligand Type | Coordination Sites | Typical Chelate Ring Size | Steric Profile |

| Ethylenediamine | Two primary amines | 5-membered | Low |

| N,N-Dimethylethylenediamine | One primary, one tertiary amine | 5-membered | Moderate |

| This compound | One primary, one tertiary amine | 6-membered | High (at tertiary N) |

This unique combination of a sterically accessible primary amine and a hindered tertiary amine makes this compound a ligand capable of forming structurally interesting and potentially reactive metal complexes.

Information regarding the chemical reactivity and reaction mechanisms of this compound is not available in the current scientific literature.

The outlined sections and subsections below remain unaddressed due to the absence of published research on this specific compound:

3.3.1. Complexation with Transition Metals and Main Group Elements3.3.2. Chelating Behavior and Ligand Field Effects in Inorganic Complexes3.4. Investigating the Influence of Steric Hindrance from the Dibutyl and Methylpropyl Moieties on Reactivity3.5. Radical Reactions and Electron Transfer Processes Involving this compound

Without experimental or theoretical data on the coordination chemistry, steric effects, or redox behavior of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research into this specific compound is needed before a detailed analysis of its chemical properties can be provided.

Computational and Theoretical Chemistry Studies of 2 Amino 2 Methylpropyl Dibutylamine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are employed to understand the fundamental electronic properties and three-dimensional structure of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Conformational Analysis and Energy Landscapes

Due to the flexible nature of its dibutyl and aminopropyl chains, (2-Amino-2-methylpropyl)dibutylamine would have multiple possible conformations (spatial arrangements of atoms). A conformational analysis would involve systematically rotating the single bonds in the molecule and calculating the energy of each resulting structure. This process maps out the potential energy surface, identifying the most stable, low-energy conformers and the energy barriers between them.

A study on this topic would produce an energy landscape plot, but no such analysis for this compound has been published.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the behavior of a substance in a liquid state or in solution.

Solvation Effects and Hydrogen Bonding Networks in Chemical Environments

To study this compound in a solvent (e.g., water or an organic solvent), an MD simulation would be performed. This would involve placing a model of the molecule into a simulation box filled with solvent molecules. The simulation would track the interactions between the solute and solvent over nanoseconds. Key analyses would include the formation and lifetime of hydrogen bonds between the amine groups of this compound and surrounding water molecules. Radial distribution functions (RDFs) could be calculated to show the probability of finding a solvent molecule at a certain distance from the amine's functional groups.

No such simulation data is available for this compound.

Interactions with Other Chemical Species in Condensed Phases

MD simulations can also model how this compound interacts with other molecules in a mixture. This is relevant for understanding its behavior in various chemical applications. For instance, simulations could predict its tendency to aggregate or its orientation at an interface between two different liquids (e.g., oil and water).

Detailed research findings on these specific interactions for the target compound are absent from the scientific literature.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational models can predict where a molecule is most likely to react. By analyzing the electronic structure, particularly the distribution of electrostatic potential and the shapes of the frontier molecular orbitals (HOMO and LUMO), researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the lone pairs on the nitrogen atoms would be identified as primary sites for protonation or reaction with electrophiles.

Furthermore, computational methods can be used to model the entire pathway of a chemical reaction, including the structures of transition states and intermediates, to calculate activation energies and determine the most likely reaction mechanisms. However, no studies predicting the reactivity or reaction pathways specifically for this compound have been published.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Amino 2 Methylpropyl Dibutylamine

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule and for obtaining insights into its structure through fragmentation analysis. For (2-Amino-2-methylpropyl)dibutylamine, HRMS would confirm the molecular formula, C12H28N2, with a high degree of accuracy, typically within a few parts per million.

The electron ionization (EI) mass spectrum of the closely related compound, 2-methyl-1,2-propanediamine, shows a base peak at m/z 44, corresponding to the [CH2NH2]+ fragment, and a significant peak at m/z 58, which can be attributed to the cleavage of a methyl group to form the [C(CH3)2NH2]+ fragment. nih.govchemicalbook.com

For this compound, the fragmentation pattern is expected to be more complex due to the presence of the dibutylamino group. Key fragmentation pathways would likely involve:

α-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. For the title compound, this would lead to the formation of several characteristic ions. Cleavage between the carbon bearing the gem-dimethyl group and the methylene (B1212753) group would lead to the formation of a [C(CH3)2NH2]+ ion (m/z 58) and a dibutylaminomethyl radical. Alternatively, cleavage of a butyl group from the tertiary nitrogen would result in a prominent ion.

Loss of alkyl groups: The sequential loss of butyl and propyl radicals from the molecular ion would also be expected.

A plausible fragmentation pattern for this compound is summarized in the table below.

| Fragment Ion | Proposed Structure | m/z (Expected) |

| [M - CH3]+ | [C11H25N2]+ | 185.2018 |

| [M - C4H9]+ | [C8H19N2]+ | 143.1548 |

| [CH2=N(C4H9)2]+ | Iminium ion from α-cleavage | 142.1600 |

| [M - CH2N(C4H9)2]+ | [C4H10N]+ | 72.0813 |

| [C(CH3)2NH2]+ | Ion from cleavage of the C-C bond | 58.0657 |

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | m/z (Expected) |

| [M - CH3]+ | 185.2018 |

| [M - C4H9]+ | 143.1548 |

| [CH2=N(C4H9)2]+ | 142.1600 |

| [M - CH2N(C4H9)2]+ | 72.0813 |

| [C(CH3)2NH2]+ | 58.0657 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule by probing the magnetic properties of atomic nuclei. The 1H and 13C NMR spectra of this compound would provide detailed information about the connectivity and chemical environment of each atom.

Based on the analysis of related structures like 2-methyl-1,2-propanediamine nih.govchemicalbook.com, isobutylamine (B53898) wikipedia.orgmerckmillipore.com, and dibutylamine (B89481), the expected chemical shifts for the title compound can be predicted.

Predicted 1H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH3)2- | ~1.0-1.2 | Singlet | 6H |

| -CH2-N(Butyl)2 | ~2.3-2.5 | Singlet | 2H |

| -NH2 | ~1.5-2.5 (broad) | Singlet | 2H |

| -N(CH2CH2CH2CH3)2 | ~2.4-2.6 | Triplet | 4H |

| -N(CH2CH2CH2CH3)2 | ~1.3-1.5 | Sextet | 4H |

| -N(CH2CH2CH2CH3)2 | ~1.2-1.4 | Sextet | 4H |

| -N(CH2CH2CH2CH3)2 | ~0.8-1.0 | Triplet | 6H |

Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| -C(CH3)2- | ~25-30 |

| -C(CH3)2- | ~50-55 |

| -CH2-N(Butyl)2 | ~60-65 |

| -N(CH2CH2CH2CH3)2 | ~50-55 |

| -N(CH2CH2CH2CH3)2 | ~28-32 |

| -N(CH2CH2CH2CH3)2 | ~20-22 |

| -N(CH2CH2CH2CH3)2 | ~13-15 |

Interactive Data Table: Predicted 1H NMR Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH3)2- | ~1.0-1.2 | Singlet | 6H |

| -CH2-N(Butyl)2 | ~2.3-2.5 | Singlet | 2H |

| -NH2 | ~1.5-2.5 (broad) | Singlet | 2H |

| -N(CH2CH2CH2CH3)2 | ~2.4-2.6 | Triplet | 4H |

| -N(CH2CH2CH2CH3)2 | ~1.3-1.5 | Sextet | 4H |

| -N(CH2CH2CH2CH3)2 | ~1.2-1.4 | Sextet | 4H |

| -N(CH2CH2CH2CH3)2 | ~0.8-1.0 | Triplet | 6H |

Interactive Data Table: Predicted 13C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| -C(CH3)2- | ~25-30 |

| -C(CH3)2- | ~50-55 |

| -CH2-N(Butyl)2 | ~60-65 |

| -N(CH2CH2CH2CH3)2 | ~50-55 |

| -N(CH2CH2CH2CH3)2 | ~28-32 |

| -N(CH2CH2CH2CH3)2 | ~20-22 |

| -N(CH2CH2CH2CH3)2 | ~13-15 |

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would reveal the coupling between protons on adjacent carbons. For this compound, this would clearly show the correlations within the butyl chains: the triplet of the terminal methyl group would show a cross-peak with the adjacent methylene group, which in turn would show correlations to the next methylene group, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment would link each proton signal to the carbon to which it is directly attached. This would be crucial for assigning the carbons of the butyl chains and the methylene and gem-dimethyl groups of the 2-amino-2-methylpropyl moiety.

The flexibility of the dibutyl groups and the potential for intramolecular hydrogen bonding between the primary amine and the tertiary amine would lead to a complex conformational landscape for this compound. Advanced NMR techniques, such as variable temperature NMR and Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into these dynamics. However, no such studies have been reported for the title compound or its close analogs.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are characteristic of the functional groups present and can provide information about molecular structure and bonding.

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the amine and alkyl groups. Based on data for 2-methyl-1,2-propanediamine nih.govnist.gov and other amines, the following characteristic vibrational frequencies are expected:

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm-1) | Technique |

| N-H stretching (primary amine) | 3300-3500 (two bands) | IR, Raman |

| C-H stretching (alkyl groups) | 2850-3000 | IR, Raman |

| N-H bending (primary amine) | 1590-1650 | IR |

| C-H bending (CH2 and CH3) | 1350-1470 | IR, Raman |

| C-N stretching | 1000-1250 | IR, Raman |

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm-1) |

| N-H stretching (primary amine) | 3300-3500 (two bands) |

| C-H stretching (alkyl groups) | 2850-3000 |

| N-H bending (primary amine) | 1590-1650 |

| C-H bending (CH2 and CH3) | 1350-1470 |

| C-N stretching | 1000-1250 |

The primary amine group of this compound is capable of forming intermolecular hydrogen bonds. In the condensed phase, this would lead to a broadening and a shift to lower frequency of the N-H stretching bands in the IR spectrum compared to the gas phase spectrum. The exact position and shape of these bands would be sensitive to the specific hydrogen bonding network in the solid state or in solution.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov The application of this technique to this compound would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformational details of the alkyl chains.

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.gov This typically involves slow evaporation of a saturated solution, or vapor diffusion, to allow for the orderly arrangement of molecules into a crystal lattice. A suitable crystal, typically larger than 0.1 mm in all dimensions, is then selected and mounted on a diffractometer. wikipedia.org

The crystal is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of reflections. wikipedia.org The angles and intensities of these diffracted beams are meticulously recorded as the crystal is rotated. nih.gov This dataset is then used to calculate an electron density map of the molecule. By fitting the known atoms of this compound into this map, a detailed molecular model is constructed and refined.

The final structural solution provides a wealth of information. For this compound, this would include the precise lengths of the C-N, C-C, and N-H bonds, as well as the bond angles that define the geometry around the nitrogen and carbon atoms. Furthermore, the analysis reveals the conformation of the dibutylamino and 2-amino-2-methylpropyl groups in the solid state, showing how the molecule packs within the crystal lattice. This packing is influenced by intermolecular forces, such as hydrogen bonding involving the primary amino group, which would be clearly identified.

The crystallographic data obtained would be presented in a standardized format, as illustrated in the hypothetical table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C12H28N2 |

| Formula Weight | 200.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 15.23 |

| β (°) | 98.5 |

| Volume (Å3) | 1302 |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) (g/cm3) | 1.02 |

Chromatographic Techniques for Separation and Quantification in Complex Chemical Mixtures

Chromatography is an essential analytical tool for separating, identifying, and quantifying this compound, especially when it is present in complex mixtures such as reaction media, environmental samples, or biological matrices. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods, with the choice often depending on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of polar primary and tertiary amino groups, direct analysis of this compound can sometimes result in poor peak shape and column adsorption. iu.edu To overcome this, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net For primary amines, common derivatizing agents include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column walls. A nonpolar column, such as one with a polydimethylsiloxane-based stationary phase, would be appropriate for the derivatized, less polar analyte.

Detection is typically performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and higher sensitivity. GC-MS provides both retention time data and a mass spectrum, which serves as a molecular fingerprint, allowing for highly specific quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can analyze a wider range of compounds, including those that are non-volatile or thermally labile. nih.gov For a basic compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape by ensuring the amine is in its protonated form. researchgate.net

Since this compound lacks a chromophore, UV detection is not highly sensitive. Alternative detection methods are therefore preferable. Evaporative Light Scattering Detection (ELSD) is a universal detection method suitable for non-volatile analytes. However, for high sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is the method of choice. acs.orgnih.gov LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), allows for the quantification of the compound at very low concentrations with high specificity, even in complex matrices. acs.orgnih.gov

A validated chromatographic method would have well-defined performance characteristics, as exemplified in the hypothetical data table below.

| Parameter | Value |

|---|---|

| Chromatographic Column | C18 (2.1 x 100 mm, 2.6 µm) |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid |

| Retention Time | 4.8 min |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r2) | >0.995 |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Recovery | 95 - 105% |

| Precision (RSD) | <5% |

Specialized Applications of 2 Amino 2 Methylpropyl Dibutylamine in Advanced Chemical Research

Role in Catalysis: From Organic Synthesis to Polymerization

The dual amine functionality of (2-Amino-2-methylpropyl)dibutylamine underpins its utility in catalysis. The primary amine offers a site for covalent attachment or specific hydrogen bonding interactions, while the tertiary amine provides a basic site that is sterically accessible. This combination allows for its participation in a range of catalytic processes, from traditional organic reactions to complex polymerization systems.

As a Base Catalyst in Organic Reactions

Amines are widely employed as basic catalysts for a variety of carbon-carbon bond-forming reactions. The catalytic activity of this compound in such transformations stems from the ability of its tertiary amine group to act as a proton acceptor, facilitating the formation of nucleophilic intermediates.

Key examples of organic reactions where amines serve as base catalysts include:

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. The amine catalyst facilitates the deprotonation of the active methylene compound to form an enolate, which then acts as a nucleophile.

Michael Addition: In this reaction, a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor). Amine catalysts can generate the required nucleophile, such as an enolate from a β-ketoester or malonate, by deprotonation.

The presence of two amine groups in this compound may offer bifunctional catalysis, where one group activates the nucleophile while the other interacts with the electrophile, potentially enhancing reaction rates and selectivity.

| Reaction Type | Role of Amine Catalyst | Potential Role of this compound |

|---|---|---|

| Knoevenagel Condensation | Deprotonation of active methylene compound to form a nucleophilic enolate. | The tertiary amine acts as a base to generate the enolate intermediate. |

| Michael Addition | Generation of the Michael donor (nucleophile) via deprotonation. | Facilitates the 1,4-conjugate addition by activating the nucleophile. |

Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms of this compound possess lone pairs of electrons, enabling them to coordinate with transition metals to form stable complexes. Its structure allows it to function as a bidentate ligand, where both the primary and tertiary amines bind to a single metal center, forming a stable chelate ring. This chelation effect often enhances the stability and catalytic activity of the metal complex compared to monodentate ligands.

In homogeneous catalysis , soluble metal complexes featuring this diamine as a ligand can catalyze a wide array of transformations. Amino acid and peptide-derived ligands are known to be effective in metal-catalyzed reactions, and the amino groups of this compound can mimic this behavior. mdpi.com These complexes are used in reactions such as C-H activation and cross-coupling reactions. mdpi.com The steric bulk provided by the dibutyl and methyl groups can influence the stereoselectivity of the catalyzed reaction, making it a potentially valuable ligand for asymmetric synthesis.

In heterogeneous catalysis , the primary amine group provides a reactive handle for immobilizing the molecule onto a solid support, such as silica (B1680970) or a polymer resin. Once anchored, the pendant dibutylamino group can coordinate with metal ions, creating a solid-supported catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems.

| Catalysis Type | Role of this compound | Advantages |

|---|---|---|

| Homogeneous | Acts as a soluble, chelating bidentate ligand to stabilize a metal center. | High activity, potential for stereocontrol due to steric hindrance. |

| Heterogeneous | Immobilized onto a solid support via its primary amine to act as an anchored ligand. | Facile catalyst recovery, reusability, and simplified product purification. |

Catalyst in Polymerization Processes and Materials Synthesis

Amines are crucial in the synthesis of various polymers, acting as both catalysts and reactants. This compound can participate in polymerization in several ways:

Ring-Opening Polymerization (ROP): The tertiary amine can act as a nucleophilic catalyst for the ROP of cyclic esters (e.g., lactide, caprolactone) to produce polyesters.

Polyurethane Formation: The primary amine can react with isocyanates to be incorporated into the polymer backbone, while the tertiary amine in the resulting structure can catalyze the polyurethane-forming reaction between isocyanates and polyols.

Epoxy Curing Agent: The primary amine can serve as a curing agent for epoxy resins, opening the epoxide ring and initiating cross-linking to form a rigid thermoset network. The bulky dibutyl groups would influence the network's final properties, such as its glass transition temperature and mechanical strength.

The use of diamines can also lead to the formation of branched or cross-linked polymer structures, significantly impacting the material's melt viscosity and mechanical properties. acs.org

Precursor for Advanced Materials and Functional Molecules

Beyond its catalytic applications, the distinct reactive sites of this compound make it a valuable building block for synthesizing advanced materials and functional molecules with tailored properties.

Incorporation into Polymeric Architectures and Networks

The primary amine of this compound serves as a versatile reactive site for its covalent incorporation into polymer chains. This allows for the synthesis of functional polymers where the dibutylamino moiety is a pendant group, imparting specific properties to the final material.

Polyamides and Polyimides: By reacting with diacyl chlorides or dianhydrides, the diamine can be used as a monomer or a co-monomer to create polyamides and polyimides. The introduction of the bulky, flexible alkyl side chains can disrupt chain packing, potentially increasing the solubility and processability of these otherwise rigid polymers. mdpi.comrsc.org

Functional Polymer Networks: The molecule can be integrated into cross-linked networks. For instance, reacting it with epoxy resins or polyisocyanates can form robust thermoset materials. researchgate.net The presence of the tertiary amine groups within the polymer matrix can provide sites for pH-responsiveness or for chelating metal ions. The addition of diamines to polymer systems like Polyamide 6 can lead to branched structures, enhancing molecular weight and chain entanglement, which in turn improves modulus and tensile strength. acs.org

Formation of Self-Assembled Chemical Systems

This compound possesses an amphiphilic character, with the two nitrogen atoms forming a polar "head" group and the alkyl chains (dibutyl and methylpropyl) constituting a nonpolar "tail." This molecular structure suggests a capacity for self-assembly in solution.

In aqueous environments, molecules of this type are expected to aggregate to minimize the unfavorable interactions between their hydrophobic tails and water. This can lead to the spontaneous formation of supramolecular structures such as:

Micelles: Spherical aggregates where the hydrophobic tails are sequestered in the core and the polar amine heads are exposed to the aqueous solvent.

Vesicles: Bilayer structures forming a hollow sphere, encapsulating a portion of the solvent.

The specific architecture of the self-assembled system would depend on factors like concentration, temperature, pH, and solvent composition. The ability to form such ordered structures is foundational for applications in drug delivery, nanotechnology, and the creation of structured soft materials. The self-assembly is driven by non-covalent interactions, such as hydrogen bonding involving the primary amine and hydrophobic interactions among the alkyl chains.

Design of New Supramolecular Assemblies

No research was identified that details the use of this compound as a building block or template for the design and synthesis of new supramolecular assemblies.

Applications in Sensing and Detection Technologies

Chemical Sensor Development Based on Amine Recognition (non-biological analytes)

There is no available literature on the development of chemical sensors where this compound is a key component for the recognition of non-biological analytes.

Fluorescent Probes and Indicators for Chemical Systems

The use of this compound in the creation of fluorescent probes or indicators for chemical systems is not described in the current body of scientific research.

Derivatization for Enhanced Performance in Industrial Chemical Processes

While derivatization is a common strategy to modify chemical properties, specific research detailing the derivatization of this compound to enhance its performance in industrial chemical processes, along with comparative data, is not available.

Future Directions and Emerging Research Avenues for 2 Amino 2 Methylpropyl Dibutylamine

Exploration of Novel Synthetic Strategies for Structural Diversity

Future research into (2-Amino-2-methylpropyl)dibutylamine is likely to focus on the development of novel synthetic routes that allow for greater structural diversity. The presence of both a sterically hindered primary amine and a tertiary amine offers a platform for creating a wide range of derivatives with tailored properties.

Key areas for exploration include:

Asymmetric Synthesis: Developing enantioselective methods to produce chiral versions of this compound and its derivatives. This could be particularly relevant for applications in catalysis and pharmaceuticals, where stereochemistry is crucial. nih.gov

Functionalization of the Primary Amine: Exploring selective reactions at the primary amine, such as reductive amination or acylation, to introduce new functional groups. This could lead to the synthesis of novel ligands for metal catalysts or building blocks for polymers.

Modification of the Dibutyl Groups: Investigating methods to replace the butyl groups with other alkyl or aryl substituents. This would allow for fine-tuning of the compound's steric and electronic properties.

Green Synthetic Routes: A significant trend in chemical synthesis is the development of more environmentally friendly methods. rsc.org Future research will likely focus on biocatalytic routes or the use of renewable feedstocks to produce this compound and its derivatives, moving away from traditional petrochemical sources. researchgate.netrsc.orgacs.org Enzymatic approaches, such as those using transaminases or reductive aminases, could offer highly selective and sustainable pathways to this class of compounds. nih.govresearchgate.net

An illustrative comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, access to chiral derivatives | Catalyst development, optimization of reaction conditions |

| Selective Functionalization | Precise control over molecular structure | Protecting group strategies may be required |

Advanced Computational Studies for Predictive Design and Optimization

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational studies can provide valuable insights and accelerate the discovery of new applications.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity, and understand its interaction with other chemical species. arxiv.orgresearchgate.net For example, DFT could be used to calculate the pKa values of the two amine groups, predict the most likely sites for electrophilic or nucleophilic attack, and model its coordination to metal centers.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or other molecules in a condensed phase. This would be particularly useful for understanding its behavior in solution and for designing materials with specific properties.

Machine Learning (ML) Models: As large datasets of chemical properties become available, ML models can be trained to predict the properties of new molecules with high accuracy. arxiv.orgresearchgate.netacs.org An ML model could be developed to predict the performance of this compound derivatives as, for instance, catalysts or gas capture agents, based on their molecular structure. arxiv.orgresearchgate.netacs.org

A hypothetical dataset for a machine learning model predicting the CO2 capture capacity of various amine structures is shown in Table 2.

Table 2: Hypothetical Data for a Predictive Model of CO2 Capture Capacity

| Amine Structure | Steric Hindrance Parameter | Electronic Parameter | Predicted CO2 Capacity (mmol/g) |

|---|---|---|---|

| This compound | High | Moderate | 1.8 |

| Diethanolamine | Low | High | 1.2 |

| Triethylamine | High | Low | 0.5 |

Integration into Hybrid Material Systems and Nanotechnology

The unique structure of this compound makes it an interesting candidate for integration into hybrid material systems and nanotechnology. Its two amine groups can act as anchor points for attaching the molecule to surfaces or for cross-linking polymer chains.

Emerging research in this area could involve:

Amine-Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, such as silica (B1680970) or gold nanoparticles. mdpi.comnih.govnih.govacs.orgacs.org The amine groups could serve to stabilize the nanoparticles, and the dibutyl groups could provide a hydrophobic shell, allowing the nanoparticles to be dispersed in organic solvents. mdpi.comnih.govnih.govacs.orgacs.org Such functionalized nanoparticles could have applications in catalysis, sensing, and drug delivery. mdpi.comnih.govnih.govacs.orgacs.org

Polymer Composites: this compound could be used as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and polyureas. Its sterically hindered structure could impart unique mechanical and thermal properties to the resulting polymers.

Metal-Organic Frameworks (MOFs): The diamine could be used as a ligand in the synthesis of MOFs. The specific geometry and functionality of the molecule could lead to the formation of MOFs with novel topologies and properties, potentially for applications in gas storage and separation. nih.gov

Table 3 provides a summary of potential applications in materials science.

Table 3: Potential Applications of this compound in Materials Science

| Application Area | Role of this compound | Potential Benefits |

|---|---|---|

| Nanoparticle Functionalization | Surface ligand | Enhanced stability, tunable solubility, catalytic activity |

| Polymer Composites | Curing agent, monomer | Improved mechanical strength, thermal stability |

Development of Sustainable and Circular Economy Applications within Chemical Industries

The principles of sustainability and the circular economy are becoming increasingly important in the chemical industry. mdpi.comsitra.fi Future research on this compound should consider its potential role in these emerging paradigms.

Potential avenues for sustainable applications include:

Bio-based Production: As mentioned earlier, developing biosynthetic routes to this compound from renewable feedstocks would significantly improve its sustainability profile. rsc.orgeuropa.eu

Recyclable Catalysts: If used as a ligand for homogeneous catalysts, research could focus on developing methods for recovering and recycling the catalyst, for example, by attaching it to a solid support.

Circular Economy Models: Exploring how this compound could fit into a circular economy model, where waste from one industrial process is used as a feedstock for another. For example, it could potentially be derived from bio-based waste streams and used to create recyclable polymers. mdpi.comsitra.fi The growing demand for specialty amines in various sectors, including pharmaceuticals and agrochemicals, underscores the importance of developing sustainable production methods. industryarc.comglobalgrowthinsights.comgminsights.comindianchemicalnews.comfuturemarketinsights.com

Unexplored Reactivity Patterns and Mechanistic Insights

A deeper understanding of the fundamental reactivity of this compound is crucial for unlocking its full potential. The interplay between the sterically hindered primary amine and the tertiary amine could lead to novel and unexplored reactivity patterns.

Future mechanistic studies could investigate:

Cooperative Effects: Investigating whether the two amine groups can act cooperatively in chemical reactions. For example, one amine group could act as a Brønsted base to activate a substrate, while the other acts as a nucleophile.

Influence of Steric Hindrance: A key feature of this molecule is the steric bulk around the primary amine. enamine.net Research could systematically explore how this steric hindrance affects the kinetics and thermodynamics of its reactions compared to less hindered amines. nih.govresearchgate.netosti.gov This could lead to the development of highly selective catalysts or reagents. nih.govresearchgate.netosti.gov

Radical Reactions: Exploring the potential for this compound to participate in radical reactions. The tertiary amine could potentially be oxidized to a radical cation, which could then undergo further reactions.

A comparative overview of the potential reactivity of the two amine functionalities is provided in Table 4.

Table 4: Potential Reactivity of Amine Groups in this compound

| Amine Group | Expected Reactivity | Potential Applications |

|---|---|---|

| Primary Amine (sterically hindered) | Nucleophilic substitution, acylation, imine formation | Synthesis of derivatives, ligands for catalysis |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, moving it beyond its current role as a simple intermediate to a valuable component in advanced materials and sustainable chemical processes.

Q & A

Q. What are the critical safety protocols for handling (2-Amino-2-methylpropyl)dibutylamine in laboratory settings?

- Methodological Answer : Due to structural similarities to dibutylamine, this compound is likely corrosive and requires stringent safety measures. Key protocols include:

- Storage : Use airtight containers in cool (<30°C), ventilated areas away from acids, oxidizers (e.g., halogens), and ignition sources .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct experiments in fume hoods to avoid inhalation risks, as dibutylamine analogs cause respiratory irritation .

- Spill Management : Neutralize spills with weak acids (e.g., diluted acetic acid) and absorb with inert materials like vermiculite .

Q. How can researchers determine the purity of this compound, and which analytical techniques are recommended?

- Methodological Answer : Purity analysis should combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with mobile phases containing alkylamines (e.g., hexylamine or dibutylamine) to improve peak symmetry. Mobile phase: Acetonitrile/water (22:78) with 0.01 M butylammonium phosphate (pH 3) at 2.0 mL/min .

- Impurity Profiling : Adapt "Procedure 2" from adapalene analysis () by testing for related compounds (e.g., unreacted precursors) via gradient elution.

- Residual Solvent Testing : If triethylamine is used in synthesis, quantify residuals via GC-MS with dimethyl sulfoxide/sodium hydroxide diluents .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound using phase-transfer catalysis (PTC)?

- Methodological Answer : PTC is effective for amine alkylation. Key parameters include:

-

Catalyst Selection : Use tetrabutylammonium bromide (TBAB) for biphasic reactions (water/heptane systems) .

-

Kinetic Optimization : Monitor reaction rates at varying temperatures (40–80°C) and pH (8–10). A study on dibutylamine-acrylamide reactions achieved 85% yield at 60°C .

-

By-product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water and shift equilibrium toward product formation.

Table 1 : Phase-Transfer Catalysis Conditions for Amine Alkylation

Parameter Optimal Range Reference Temperature 60–70°C Catalyst Concentration 5–10 mol% Reaction Time 4–6 hours

Q. How should researchers resolve contradictions in kinetic data from catalytic systems involving this compound?

- Methodological Answer : Discrepancies often arise from uncontrolled variables. Mitigation strategies include:

- Control Experiments : Replicate studies under identical conditions (solvent purity, catalyst lot, humidity).

- Statistical Analysis : Apply ANOVA to identify outliers in rate constants .

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated reactants) to confirm proposed reaction pathways .

- Cross-Validation : Compare results with alternative techniques (e.g., calorimetry vs. spectroscopy) .

Q. What challenges arise in chromatographic separation of this compound from by-products, and how can mobile phases be optimized?

- Methodological Answer : Challenges include co-elution of structurally similar amines and baseline noise. Solutions:

-

Mobile Phase Tuning : Test alkylamines (e.g., hexylamine) to suppress silanol interactions. A study achieved baseline stability with 0.1% hexylamine in acetonitrile/water .

-

Column Selection : Use phenyl-hexyl columns for enhanced π-π interactions with aromatic by-products.

-

Gradient Optimization : Start with 10% acetonitrile, ramp to 50% over 20 minutes for improved resolution .

Table 2 : Mobile Phase Additives for Amine Separation

Additive Baseline Stability Retention Time Shift Reference Hexylamine Excellent Minimal 2-Aminoheptane Moderate Moderate Dibutylamine Poor Significant

Q. How can thermodynamic parameters (e.g., enthalpy of formation) for this compound be experimentally determined?

- Methodological Answer :

- Combustion Calorimetry : Measure heat released during combustion in oxygen. For dibutylamine, the enthalpy of formation is -238 kJ/mol .

- Computational Methods : Use DFT calculations (B3LYP/6-31G*) to estimate ΔHf, validated against experimental data .

- Reaction Feasibility : Negative ΔG values (from ΔH and entropy data) indicate spontaneous reactions under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.